Peramivir-13C,15N2
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Overview
Description
Peramivir-13C,15N2 is a stable isotope-labeled analogue of Peramivir, an antiviral compound. This specific labeling involves the substitution of certain carbon atoms with carbon-13 and nitrogen atoms with nitrogen-15. These isotopic labels are particularly useful in scientific research, allowing for detailed studies using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Peramivir-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure of Peramivir. This can be achieved through a series of chemical reactions starting from isotopically labeled precursors. The process typically involves:
Synthesis of labeled intermediates: Using carbon-13 and nitrogen-15 labeled starting materials.
Cyclization reactions: Forming the core cyclopentane structure.
Functional group modifications: Introducing the necessary functional groups to complete the Peramivir structure.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to maintain isotopic enrichment levels .
Chemical Reactions Analysis
Types of Reactions
Peramivir-13C,15N2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Peramivir-13C,15N2 is extensively used in scientific research due to its stable isotope labels. Applications include:
Chemistry: Studying reaction mechanisms and kinetics using nuclear magnetic resonance spectroscopy and mass spectrometry.
Biology: Investigating metabolic pathways and enzyme interactions.
Medicine: Researching drug metabolism and pharmacokinetics.
Industry: Developing new pharmaceuticals and optimizing production processes
Mechanism of Action
Peramivir-13C,15N2, like its unlabeled counterpart, inhibits the enzyme neuraminidase, which is essential for the replication of influenza viruses. By binding to the active site of neuraminidase, it prevents the release of new viral particles from infected cells, thereby halting the spread of the virus .
Comparison with Similar Compounds
Similar Compounds
Oseltamivir: Another neuraminidase inhibitor used to treat influenza.
Zanamivir: A neuraminidase inhibitor with a similar mechanism of action.
Uniqueness
Peramivir-13C,15N2 is unique due to its stable isotope labels, which allow for detailed studies using advanced analytical techniques. This makes it particularly valuable in research settings where precise tracking of the compound is required .
Properties
IUPAC Name |
(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-[bis(15N)(azanyl)(113C)methylideneamino]-2-hydroxycyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1/i15+1,16+1,17+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQDFNLINLXZLB-HRTMCAJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=[13C]([15NH2])[15NH2])NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.